molecular formula C12H12N2O B6285795 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine CAS No. 1111108-60-1

5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine

Cat. No.: B6285795
CAS No.: 1111108-60-1
M. Wt: 200.24 g/mol
InChI Key: AWKBFLSZEOVZSV-UHFFFAOYSA-N
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Description

5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine (CAS 1111108-60-1) is a high-purity chemical compound offered for research and development purposes. This pyrimidine derivative, with a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol, is a solid of interest in various scientific fields . Pyrimidine scaffolds are of significant value in medicinal chemistry and drug discovery. Recent scientific literature highlights that novel pyrimidine and pyrimidopyrimidine analogs are actively investigated for their diverse biological activities . Research indicates these compounds can be synthesized and evaluated for cytotoxic activity against various cancerous cell lines, as well as for antimicrobial, anti-inflammatory, and antioxidant properties . The structural features of this compound make it a potential building block for developing new therapeutic agents, particularly in oncology and infectious disease research. As a core structural element, it can be utilized to create more complex molecules for biological screening and lead optimization in pharmaceutical development. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

5-(2,3-dimethylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-4-3-5-11(9(8)2)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKBFLSZEOVZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CNC(=O)N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653815
Record name 5-(2,3-Dimethylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-60-1
Record name 5-(2,3-Dimethylphenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111108-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Dimethylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Conditions

  • Aldehyde : 2,3-Dimethylbenzaldehyde serves as the aryl source.

  • β-Keto Ester : Ethyl acetoacetate provides the acetyl group for ring formation.

  • Urea : Acts as the nitrogen donor.

  • Catalyst : Concentrated sulfuric acid or iodine (0.03 mol) in acetonitrile.

The reaction proceeds under solvent-free conditions at 120°C for 6–8 hours, yielding 5-(2,3-Dimethylphenyl)-3,4-dihydropyrimidin-2(1H)-one. Subsequent oxidation with nitric acid (HNO₃) aromatizes the ring, followed by hydrolysis of the ester group to introduce the hydroxyl moiety.

Key Findings

  • Yield : 70–85% after oxidation and hydrolysis.

  • Regioselectivity : The 2,3-dimethylphenyl group occupies position 4 in the dihydropyrimidinone intermediate, shifting to position 5 upon aromatization due to ring tautomerization.

  • Limitations : Requires strict control of oxidation conditions to prevent over-oxidation of the hydroxyl group.

Cyclocondensation of 1,3-Diketones with Urea

This method leverages 1,3-diketones derived from 2,3-dimethylphenyl precursors, synthesized via malonate ester intermediates.

Synthesis of 1-(2,3-Dimethylphenyl)ethan-1,3-dione

  • Chlorination : 2,3-Dimethylbenzoic acid reacts with thionyl chloride (SOCl₂) to form 2,3-dimethylbenzoyl chloride.

  • Malonate Ester Formation : The acyl chloride reacts with dimethyl malonate in ethyl acetate using triethylamine and MgCl₂ as catalysts, yielding 2-(2,3-dimethylphenyl)dimethyl malonate.

  • Hydrolysis : Sulfuric acid-mediated hydrolysis produces 1-(2,3-dimethylphenyl)ethan-1,3-dione.

Cyclocondensation Reaction

The diketone reacts with urea in acetic acid at 80–100°C for 12 hours, forming the pyrimidine ring. The hydroxyl group at position 2 arises from the keto-enol tautomerization of the β-diketone during cyclization.

Table 1: Reaction Parameters and Outcomes

ParameterValueSource
CatalystH₂SO₄ (10% v/v)
Temperature80–100°C
Yield88–93%
Purity (HNMR)>95%

Halogen Bonding-Assisted Crystallization

Inspired by thiazolo[3,2-a]pyrimidine syntheses, this method introduces halogen bonding to control supramolecular assembly during crystallization, enhancing chiral discrimination:

Synthesis Steps

  • Thiazolo[3,2-a]pyrimidine Precursor : React 1,2,3,4-tetrahydropyrimidine-2-thione with ethyl chloroacetate at 120°C.

  • Benzylidene Formation : Condense the precursor with 2-hydroxy-3-methoxybenzaldehyde in ethanol using pyrrolidine, yielding a Z-isomer with a cis-oriented hydroxyl group.

  • Demethylation : Treat with hydrobromic acid (HBr) to convert methoxy to hydroxyl, forming this compound.

Structural Insights

  • Hydrogen Bonding : O–H···N interactions stabilize homochiral chains, while O–H···O bonds form racemic dimers.

  • Halogen Effects : Bromine substituents enhance crystal packing via N···Br interactions (d = 3.036 Å).

Catalytic Reduction of Pyrimidine Ketones

Adapted from dexmedetomidine intermediate syntheses, this approach reduces a ketone intermediate to introduce the hydroxyl group:

Process Overview

  • Ketone Synthesis : Hydrolyze 2-(2,3-dimethylphenyl)malonate diester to 1-(2,3-dimethylphenyl)ethanone.

  • Reduction : Use sodium borohydride (NaBH₄) in ethanol to reduce the ketone to 1-(2,3-dimethylphenyl)ethanol.

  • Cyclization : React the alcohol with cyanamide under acidic conditions to form the pyrimidine ring, followed by oxidation to 2-hydroxypyrimidine.

Table 2: Reduction and Cyclization Metrics

StepConditionsYield
NaBH₄ ReductionEthanol, 25°C, 4h86%
CyclizationH₂SO₄, 100°C, 8h78%

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Biginelli Route : High yields (85%) but requires multi-step oxidation.

  • Cyclocondensation : Superior scalability (98% yield in patent-scale runs).

  • Halogen Bonding : Offers crystallographic control but has lower synthetic utility .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-(2,3-dimethylphenyl)-2-pyrimidinone, while reduction can produce 5-(2,3-dimethylphenyl)-2-aminopyrimidine.

Scientific Research Applications

5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position 5) Position 2 Group Key Properties/Applications Reference
This compound 2,3-Dimethylphenyl -OH Predicted high lipophilicity; potential kinase inhibition
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine 4-Chlorophenyl -O-C6H3(CF3) Electron-withdrawing groups enhance stability; used in agrochemicals
5-[5-(2,6-Dimethylphenyl)-1H-tetrazol-1-yl]-4-arylpyrimidin-2-ol Tetrazole-linked 2,6-dimethylphenyl -OH Antimicrobial activity (e.g., against S. aureus)
5-(2-Hydroxyethyl)pyrimidin-2,4-dione 2-Hydroxyethyl -OH, -OCH3 Improved water solubility; nucleoside analogue applications

Key Observations:

Lipophilicity and Bioavailability : The 2,3-dimethylphenyl group in the target compound likely increases lipophilicity compared to polar substituents like 2-hydroxyethyl (logP ~1.5–2.5 inferred from analogues) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Electronic Effects : Electron-donating methyl groups (vs. electron-withdrawing Cl or CF3 in ) could stabilize resonance structures, affecting reactivity in nucleophilic substitution or oxidation reactions .

Biological Activity: The hydroxyl group at position 2 is critical for hydrogen-bond interactions with biological targets (e.g., enzymes or DNA).

Pharmacological and Industrial Relevance

  • Antimicrobial Activity : Tetrazole-linked pyrimidines () exhibit broad-spectrum activity, warranting evaluation of the target compound against resistant pathogens .

Biological Activity

5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a pyrimidine derivative characterized by a hydroxyl group at the 2-position and a dimethylphenyl group at the 5-position. Pyrimidines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These compounds typically inhibit key inflammatory mediators such as:

  • Prostaglandin E2 (PGE2)
  • Tumor necrosis factor-alpha (TNF-α)
  • Inducible nitric oxide synthase (iNOS)

The inhibition of these mediators suggests that this compound may effectively reduce inflammation through various biochemical pathways.

2. Antimicrobial Activity

Pyrimidine derivatives have also been studied for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

The biological activity of this compound is linked to its ability to modulate signaling pathways involved in inflammation and microbial resistance. For instance:

  • Inhibition of Inflammatory Pathways : By blocking the expression of pro-inflammatory cytokines and enzymes, this compound can mitigate inflammatory responses.
  • Antibacterial Mechanism : The compound may act by inhibiting specific enzymes critical for bacterial growth or by disrupting cell membrane integrity.

Case Studies and Experimental Data

A series of in vitro studies have been conducted to evaluate the efficacy of this compound:

  • Study on Inflammatory Response : In a rat model of adjuvant-induced arthritis, administration of this compound significantly reduced joint swelling and levels of inflammatory markers, indicating potent anti-inflammatory activity.
  • Antimicrobial Testing : Laboratory experiments demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria, with an IC50 value indicating effective concentration levels .
Study TypeResult Summary
In Vitro Anti-inflammatorySignificant reduction in TNF-α and PGE2 levels
Antimicrobial ActivityEffective against Gram-positive bacteria
PharmacokineticsFavorable absorption and distribution profiles

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as condensation of substituted phenyl precursors with pyrimidine intermediates. Key steps include:

  • Substituent introduction : Use of 2,3-dimethylphenyl groups via Friedel-Crafts alkylation or Suzuki coupling .
  • Hydroxylation : Controlled oxidation or hydrolysis of protected hydroxyl groups under acidic/basic conditions .
  • Optimization : Adjusting temperature (60–120°C), solvent polarity (e.g., DMSO, acetonitrile), and catalyst loading (e.g., palladium for cross-coupling) to improve yields (typically 40–70%) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodology :

  • Spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to verify substituent positions and aromatic proton environments .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : For unambiguous structural elucidation, though this requires high-purity crystals .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl, hydroxy groups) influence the biological activity of pyrimidine derivatives like this compound?

  • Methodology :

  • Comparative SAR studies : Replace methyl groups with electron-withdrawing/donating substituents (e.g., chloro, methoxy) and assess changes in antimicrobial or enzyme inhibition potency .
  • Data interpretation : Increased lipophilicity from methyl groups may enhance membrane permeability, while hydroxyl groups improve solubility and hydrogen-bonding interactions with target proteins .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrimidine derivatives?

  • Methodology :

  • Standardized assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Meta-analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers or assay-specific biases .

Q. How can researchers design enzyme inhibition studies for this compound?

  • Methodology :

  • Target selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., dihydrofolate reductase, kinases) .
  • Kinetic assays : Use fluorescence-based or calorimetric methods (ITC) to measure KiK_i values and binding thermodynamics .

Q. What experimental approaches mitigate adsorption losses of this compound in surface chemistry studies?

  • Methodology :

  • Surface passivation : Coat glassware with silane derivatives to reduce non-specific adsorption .
  • Quantitative recovery : Use isotopic labeling (e.g., 14C^{14}C-tagged compound) to track adsorption/desorption dynamics via scintillation counting .

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